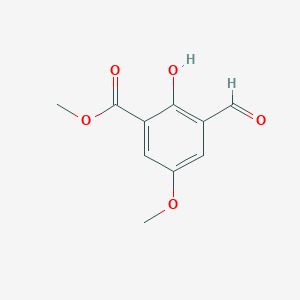
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯是一种有机化合物,分子式为C10H10O5,分子量为210.18 g/mol 。它是一种苯甲酸衍生物,在苯环上连接着甲酰基、羟基和甲氧基。
准备方法
合成路线和反应条件
3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯可以通过多种方法合成。一种常用的方法是在酸性条件下使用甲酰化试剂(如甲酸或甲酸酐)对2-羟基-5-甲氧基苯甲酸甲酯进行甲酰化 。该反应通常需要硫酸等催化剂,并在升高的温度下进行以确保完全转化。
工业生产方法
在工业生产中,3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯的生产可能涉及连续流反应器,以优化反应条件并提高产率。使用先进的纯化技术(如重结晶和色谱法)可以确保最终产物的高纯度 。
化学反应分析
反应类型
3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯会发生各种化学反应,包括:
常用试剂和条件
氧化: 碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱存在下的胺或硫醇等亲核试剂。
主要生成产物
氧化: 3-羧基-2-羟基-5-甲氧基苯甲酸甲酯。
还原: 3-羟甲基-2-羟基-5-甲氧基苯甲酸甲酯。
取代: 根据所用亲核试剂的不同,可以生成各种取代的苯甲酸酯。
科学研究应用
3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯在科学研究中有多种应用:
化学: 它用作合成更复杂有机分子的中间体.
生物学: 它用作合成生物活性化合物的构建单元.
工业: 它用于生产染料、香料和其他特种化学品.
作用机制
3-甲酰基-2-羟基-5-甲氧基苯甲酸甲酯发挥作用的机制取决于其与特定分子靶点的相互作用。 例如,在生物系统中,它可能与酶或受体相互作用,调节其活性并导致各种生理效应 。 甲酰基可以作为亲电子试剂,参与体内与亲核试剂的反应 。
相似化合物的比较
生物活性
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate, a compound belonging to the class of methoxybenzoates, has been the subject of various studies due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, anti-inflammatory activities, and its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a formyl group attached to a benzoate structure. Its molecular formula is C10H10O4, and it has garnered interest for its unique structural properties that enhance its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, some derivatives have shown MIC values as low as 0.21 μM against these pathogens .
Table 1: Antimicrobial Activity of this compound
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.83 |
| 3g | Candida albicans | 0.83 |
The compound also demonstrated antifungal activity against species of the genus Candida , indicating its broad-spectrum antimicrobial potential .
Antioxidant Activity
This compound has been investigated for its antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, which is beneficial in combating oxidative stress-related conditions. The hydroxyl group in the structure likely contributes to this activity by scavenging free radicals.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways, although detailed mechanistic studies are still required to elucidate these interactions fully. The presence of hydroxyl and methoxy groups enhances its reactivity, potentially influencing various biochemical pathways related to inflammation.
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, modulating the activity of enzymes and receptors. This can lead to the observed biological effects, including antimicrobial and anti-inflammatory activities.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical strains and reference strains, demonstrating significant growth inhibition zones compared to solvent controls .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with lower toxicity towards normal cells compared to tumor cells .
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
methyl 3-formyl-2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(12)8(4-7)10(13)15-2/h3-5,12H,1-2H3 |
InChI 键 |
HEBGQYDYGDWUDR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















